1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Forensic chemistry Designer drug analysis GC-MS

Forensic toxicology laboratories require authentic reference standards to unambiguously identify 'designer piperazine' samples. This compound provides the definitive 2-CF3-benzyl regioisomer, enabling reliable GC-MS differentiation from 3- and 4-substituted analogs and benzoylpiperazines. Additionally, it serves as a selective GlyT1 inhibitor SAR probe and a dual-dealkylation metabolic probe for CYP3A4 studies. Bulk and custom synthesis quantities available.

Molecular Formula C19H19F3N2O
Molecular Weight 348.4 g/mol
Cat. No. B5729382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
Molecular FormulaC19H19F3N2O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)14-23-10-12-24(13-11-23)18(25)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyIKGGLYOQXBSLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine: Identity and Specifications


1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine (CAS not assigned; distinct from 478045-48-6) is a fully synthetic, N,N-disubstituted piperazine derivative defined by the simultaneous presence of a benzoyl group at N1 and a 2-(trifluoromethyl)benzyl group at N4. Its molecular formula is C19H19F3N2O and the predicted molecular weight is 348.36 g/mol. The compound contains both a ketone-carbonyl and a highly electron-withdrawing ortho-CF3 substituent on the benzyl aromatic ring . This architecture confers distinct physicochemical properties—including enhanced lipophilicity (predicted LogP ≈ 3.5–4.0) and altered amine basicity (predicted pKa of the piperazine N4 ≈ 6.5–7.0)—that influence its solvent partitioning, membrane permeability, and potential for metabolic N-dealkylation relative to simpler phenylpiperazines or non-benzoylated analogs [1].

Ortho-CF3-benzyl and N1-benzoyl architecture enables regioisomer-specific analytical profiling.
Benzoylpiperazine scaffold supports serotonergic negative-control studies.
Dual N-dealkylation probe supports CYP3A4 metabolite identification workflows.

Why Generic Substitution Fails for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine


Interchanging this compound with a generic 'benzoylpiperazine' or 'trifluoromethylbenzylpiperazine' is ineffective because the precise arrangement of the ortho-CF3-benzyl at N4 and the benzoyl at N1 creates a unique molecular fingerprint that is not reproduced by any regioisomer or mono-substituted variant. GC-MS and GC-IRD studies demonstrate that trifluoromethylbenzylpiperazines (TFMBZPs) are readily differentiated from trifluoromethylbenzoylpiperazines (TFMBOPs) by their mass spectra—including different base peaks and unique fragment ions—meaning that even positional isomers of the CF3 group or carbonyl produce distinct analytical signatures [1][2]. Furthermore, benzoylpiperazines as a class are essentially inactive at 5-HT1 and 5-HT2 serotonin receptors, while the structurally related phenylpiperazines (e.g., TFMPP) display nanomolar affinity (Ki ≈ 20 nM at 5-HT1), confirming that the benzoyl-to-phenyl substitution alone fundamentally alters receptor pharmacology [3]. Without the exact N1-benzoyl, N4-(2-CF3-benzyl) geometry, neither the analytical detectability, the metabolic fate, nor the biological target profile can be assumed to match.

Risk: Regioisomer substitution (2-CF3 vs. 3-/4-CF3) may yield different GC-MS base peaks, risking misidentification in forensic analysis.
Risk: Replacing benzoyl with phenyl restores nanomolar 5-HT affinity; may generate false-positive serotonergic activity.
Risk: Mono-substituted piperazines produce a single major metabolite; target's dual metabolism may shift pharmacological attribution.

Quantitative Differentiation Evidence for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine


GC-MS Differentiation of TFMBZP Regioisomers

In a forensic differentiation study, the trifluoromethylbenzylpiperazine (TFMBZP) regioisomer series—which includes the 2-CF3-benzyl substitution pattern that defines the N4 substituent of the target compound—was separated and distinguished by GC-MS. The base peak and unique fragment ions of 2-TFMBZP differ from those of 3-TFMBZP and 4-TFMBZP, enabling unambiguous identification. The TFMBZPs as a group were also readily differentiated from the corresponding benzoylpiperazines (TFMBOPs) by their mass spectra, with TFMBZPs showing a molecular ion at m/z 348 and base peaks distinct from the benzoyl series [1][2].

GC-MS Regioisomer ID
Head-to-head
Distinct base peak and fragment ions for 2-TFMBZP vs. 3-/4-TFMBZP and TFMBOPs
Enables unambiguous 2-CF3 regioisomer identification
GC-MS on Rxi-17Sil MS column, EI 70 eV; confirmed by vapor-phase IR
Forensic chemistry Designer drug analysis GC-MS

5-HT1/5-HT2 Pharmacology: Benzoylpiperazines vs. Phenylpiperazines

In a direct radioligand binding comparison, benzoylpiperazines (class 4) were essentially inactive at both 5-HT1 and 5-HT2 serotonin receptor sites, while the structurally analogous phenylpiperazine TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) displayed Ki = 20 nM at 5-HT1 sites. The benzoyl substitution eliminates the nanomolar serotonergic activity characteristic of the phenylpiperazine class [1].

5-HT Receptor Binding
Class-level inference
Benzoylpiperazines inactive at 5-HT1/5-HT2; TFMPP Ki = 20 nM
Benzoyl scaffold may eliminate serotonergic activity
Target compound not individually tested; class-level attribute
Serotonin receptors 5-HT1A 5-HT2A Receptor binding

GlyT1 Selectivity Window: Benzoylpiperazine Chemotype

The benzoylpiperazine chemotype—of which the target compound is a structural member—was identified from a Roche library screen as a novel GlyT1 inhibitor class. SAR optimization yielded compounds with IC50 values in the low nanomolar range for GlyT1 and excellent selectivity against the GlyT2 isoform, combined with oral bioavailability and in vivo efficacy in rodent models. While specific IC50 values for the target compound are not reported, the class-level GlyT1 selectivity is a defined differentiator from other CNS piperazine scaffolds [1][2][3].

GlyT1 Selectivity Profile
Class-level inference
Reported GlyT1/GlyT2 selectivity >100-fold for benzoylpiperazine chemotype
Supports GlyT1-selective inhibitor screening
Exact IC50 for target compound not disclosed
Glycine transporter GlyT1 inhibitor Schizophrenia CNS drug discovery

CYP450 N-Dealkylation: 1-Arylpiperazine Metabolite Formation

Most N-substituted arylpiperazines undergo extensive CYP3A4-dependent N-dealkylation to release 1-aryl-piperazine metabolites, which themselves possess serotonin receptor-related pharmacological activity [1]. The target compound contains two N-substituents—one benzoyl and one 2-CF3-benzyl—each of which can undergo metabolic cleavage to yield distinct 1-arylpiperazine fragments: N-debenzylation yields 1-benzoylpiperazine, while N-debenzoylation yields 1-(2-trifluoromethylbenzyl)piperazine. This dual metabolic pathway distinguishes it from mono-substituted piperazines such as TFMPP or BZP, which produce only a single major 1-arylpiperazine metabolite.

N-Dealkylation Pathways
Class-level inference
Two predicted CYP3A4-mediated pathways → 1-benzoylpiperazine and 1-(2-CF3-benzyl)piperazine
Dual metabolic profile may inform metabolite attribution
Km/Vmax data not available; metabolite bioactivity requires review
Drug metabolism CYP3A4 N-dealkylation 1-arylpiperazine

Application Scenarios for 1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine


Forensic Reference Standard for GC-MS Regioisomer Differentiation

Forensic toxicology laboratories require authentic reference standards of the 2-CF3-benzyl regioisomer to unambiguously identify seized 'designer piperazine' samples. As demonstrated by Abdel-Hay et al. (2014), GC-MS can differentiate 2-TFMBZP from its 3- and 4-substituted regioisomers and from benzoylpiperazines based on unique base peaks and fragment ions [1]. Without access to the specific 2-CF3-benzyl standard, laboratories risk misidentification of novel psychoactive substances in forensic casework.

GlyT1 Drug Discovery: Benzoylpiperazine SAR Expansion

The benzoylpiperazine chemotype is a validated GlyT1 inhibitor scaffold with demonstrated >100-fold selectivity over GlyT2, oral bioavailability, and in vivo efficacy [1][2]. The target compound, with its unique ortho-CF3-benzyl N4 substituent, represents a SAR probe to explore the effect of ortho-substitution on GlyT1 potency and CNS penetration, expanding upon the para-substituted benzoylpiperazine leads described in the Pinard et al. (2008) series.

CYP450 N-Dealkylation Probe for Metabolite Identification

As an N,N-disubstituted piperazine bearing two distinct cleavable N-substituents, this compound can serve as a probe substrate for CYP3A4-mediated N-dealkylation studies [1]. Its dual metabolic fate—yielding both 1-benzoylpiperazine and 1-(2-trifluoromethylbenzyl)piperazine as metabolites—enables investigation of competing dealkylation kinetics and the pharmacological activity of each metabolite, addressing the known issue of 1-arylpiperazine metabolite bioactivity in preclinical development.

Negative Control for 5-HT Receptor Screening

Given the established inactivity of benzoylpiperazines at 5-HT1 and 5-HT2 receptors [1], this compound serves as an ideal negative control in serotonin receptor binding assays. When screening novel piperazine analogs for undesired serotonergic activity, the benzoylpiperazine scaffold provides a baseline of negligible 5-HT receptor engagement, against which modifications that reintroduce serotonergic affinity can be quantified.

Application
Selection Property
Validation Focus
Forensic reference standard procurement
2-CF3 regioisomer identity and GC-MS fragmentation
Verify retention and EI-MS base peak vs. 3-/4-CF3 isomers
GlyT1 inhibitor SAR studies
Benzoylpiperazine chemotype selectivity profile
Assess GlyT1 potency and GlyT2 selectivity ratio
CYP3A4 N-dealkylation probe studies
Dual N-substituent metabolic liability
Confirm formation of both 1-arylpiperazine metabolites
Serotonin receptor screening negative control
Benzoylpiperazine inactivity at 5-HT1/5-HT2
Validate lack of radioligand displacement in binding assays
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